

Rabusertib (LY2603618): A Technical Guide to Selective CHK1 Inhibition in Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[1][2] In response to DNA damage, the ATR-CHK1 pathway is activated, leading to cell cycle arrest to allow for DNA repair.[3][4] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival, especially when treated with DNA-damaging agents.[2][5] This dependency presents a therapeutic window for CHK1 inhibitors.

Rabusertib (LY2603618) is a potent and highly selective small molecule inhibitor of CHK1.[6] [7] By inhibiting CHK1, **Rabusertib** abrogates the S and G2/M checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapy or radiotherapy.[7][8] This forces the cells into premature and catastrophic mitosis, leading to apoptosis.[7] This technical guide provides a comprehensive overview of **Rabusertib**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

Rabusertib is an ATP-competitive inhibitor of CHK1.[9] In the presence of DNA damage, often induced by chemotherapeutic agents like gemcitabine, the ATR kinase is activated and phosphorylates CHK1 on Ser317 and Ser345.[2] Activated CHK1 then phosphorylates a range



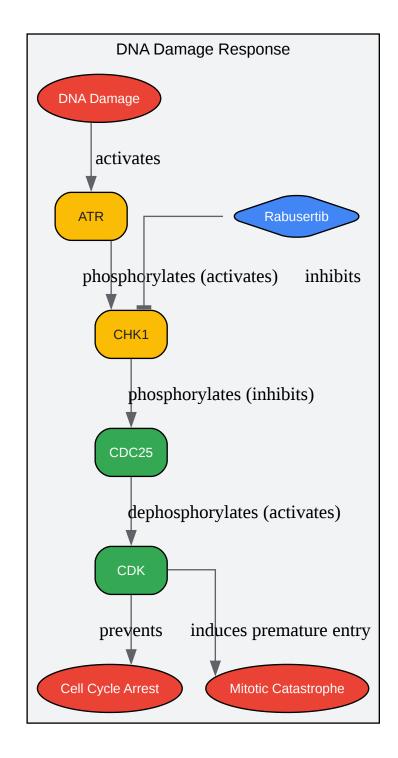




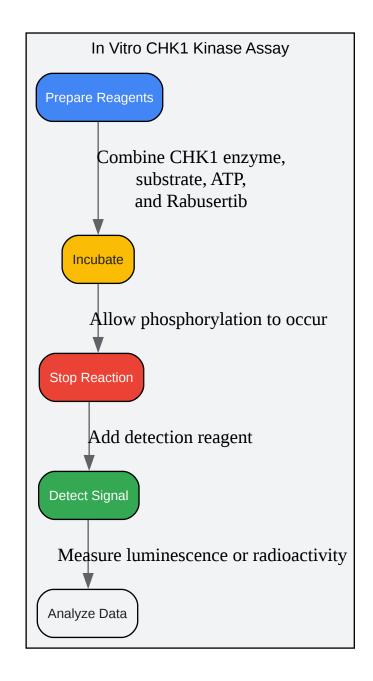
of downstream targets, including the CDC25 family of phosphatases. Phosphorylation of CDC25A and CDC25C leads to their inactivation and subsequent inability to activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[2] This results in cell cycle arrest.

Rabusertib blocks the kinase activity of CHK1, preventing the phosphorylation and inactivation of CDC25 phosphatases.[7] This leads to the inappropriate activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells with damaged DNA to enter mitosis, ultimately resulting in mitotic catastrophe and cell death.[7]









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